molecular formula C15H19BrFNO4 B13726709 3-(Boc-amino)-4-(4-bromo-2-fluorophenyl)butyric Acid

3-(Boc-amino)-4-(4-bromo-2-fluorophenyl)butyric Acid

Cat. No.: B13726709
M. Wt: 376.22 g/mol
InChI Key: FQCQOJYBIIJXOP-UHFFFAOYSA-N
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Description

3-(Boc-amino)-4-(4-bromo-2-fluorophenyl)butyric Acid is a tert-butoxycarbonyl (Boc)-protected amino acid derivative featuring a 4-bromo-2-fluorophenyl substituent. This compound serves as a critical intermediate in medicinal chemistry, particularly in peptide synthesis and drug discovery, where the Boc group facilitates selective deprotection during stepwise reactions . The 4-bromo and 2-fluoro substituents on the phenyl ring enhance its utility in cross-coupling reactions (e.g., Suzuki-Miyaura) due to their electronic and steric effects, which modulate reactivity and regioselectivity .

Properties

Molecular Formula

C15H19BrFNO4

Molecular Weight

376.22 g/mol

IUPAC Name

4-(4-bromo-2-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C15H19BrFNO4/c1-15(2,3)22-14(21)18-11(8-13(19)20)6-9-4-5-10(16)7-12(9)17/h4-5,7,11H,6,8H2,1-3H3,(H,18,21)(H,19,20)

InChI Key

FQCQOJYBIIJXOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)Br)F)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-amino)-4-(4-bromo-2-fluorophenyl)butyric Acid typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of the amino group with a Boc group, followed by the introduction of the bromine and fluorine atoms through electrophilic aromatic substitution reactions. The final step usually involves the formation of the butyric acid moiety through a series of carbon-carbon bond-forming reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Boc-amino)-4-(4-bromo-2-fluorophenyl)butyric Acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the bromine or fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3-(Boc-amino)-4-(4-bromo-2-fluorophenyl)butyric Acid has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: In biological research, the compound can be used to study enzyme-substrate interactions and protein-ligand binding.

    Medicine: The compound’s derivatives may have potential therapeutic applications, including as inhibitors of specific enzymes or receptors.

    Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Boc-amino)-4-(4-bromo-2-fluorophenyl)butyric Acid depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the Boc-protected amino group and the halogenated phenyl ring can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Table 1: Comparison of Aryl-Substituted Boc-Protected Butyric Acid Derivatives

Compound Name Substituents CAS Number Molecular Formula Molecular Weight Key Properties/Applications References
3-(Boc-amino)-4-(4-bromo-2-fluorophenyl)butyric Acid 4-Bromo, 2-fluoro Not explicitly listed C₁₅H₁₈BrFNO₄ (estimated) ~386.2 (estimated) High cross-coupling reactivity; used in kinase inhibitor synthesis
BOC-(R)-3-AMINO-4-(4-BROMO-PHENYL)-BUTYRIC ACID 4-Bromo 270062-85-6 C₁₅H₁₉BrNO₄ 373.22 Intermediate for bromine-selective couplings; lower electronegativity than fluoro analogs
(R)-3-(Boc-amino)-4-[4-(trifluoromethyl)phenyl]butyric acid 4-Trifluoromethyl 269726-77-4 C₁₆H₂₀F₃NO₄ 347.33 Enhanced lipophilicity; used in CNS-targeting drug candidates
3-(Boc-amino)-4-(3,5-dichlorophenyl)butyric Acid 3,5-Dichloro N/A C₁₅H₁₈Cl₂NO₄ 355.22 (estimated) Increased steric hindrance; limited solubility in polar solvents
3-(Boc-amino)-4-(4-methoxyphenyl)butyric Acid 4-Methoxy 1824385-96-7 C₁₆H₂₂NO₅ 323.35 Electron-donating group accelerates Boc deprotection under mild acidic conditions

Key Observations :

  • Halogen Effects : Bromine and fluorine in the 4- and 2-positions (target compound) create a synergistic electronic profile. Bromine’s bulkiness aids in Suzuki couplings, while fluorine’s electronegativity directs electrophilic substitutions .
  • Trifluoromethyl vs. Halogens : The trifluoromethyl group (CF₃) in increases lipophilicity (logP ~3.2) compared to bromo/fluoro analogs (logP ~2.8), making it preferable for blood-brain barrier penetration.
  • Chlorine vs. Bromine : Dichloro analogs (e.g., 3,5-dichloro) exhibit higher steric hindrance, reducing reaction rates in coupling reactions but improving binding affinity in protease inhibitors .

Backbone and Functional Group Modifications

Table 2: Amino Acid Backbone Variants

Compound Name Backbone Modification CAS Number Applications References
3-Amino-4-(4-bromo-2-fluorophenyl)butyric Acid Deprotected (no Boc group) 1391329-97-7 Direct incorporation into peptide chains; prone to oxidation
(S)-3-(Boc-amino)-4-(4-pyridyl)butyric acid Pyridyl substituent 219297-13-9 Chelating agent in metalloenzyme inhibitors
3-(Boc-amino)-4-(1-naphthyl)butyric Acid Naphthyl substituent N/A Used in fluorescent probes due to aromatic stacking

Key Observations :

  • Boc Protection: The Boc group in the target compound stabilizes the amino group during storage and synthesis, whereas the deprotected form (CAS 1391329-97-7) is more reactive but less stable .
  • Heterocyclic vs. Aromatic Substituents : Pyridyl and naphthyl analogs () exhibit distinct binding modes in protein-ligand interactions due to π-stacking or hydrogen-bonding capabilities.

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